molecular formula C21H14BrFN2O3 B3589358 2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3589358
M. Wt: 441.2 g/mol
InChI Key: WNNKBUXDYRMKGG-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features a bromophenoxy group, a fluorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate acylating agent under basic conditions.

    Synthesis of the benzoxazole intermediate: The benzoxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative.

    Coupling reaction: The final step involves coupling the bromophenoxy intermediate with the benzoxazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials science: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)tetrahydro-2H-pyran
  • 4-bromo-2-fluorobiphenyl
  • 2-bromo-4-fluorophenol

Uniqueness

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromophenoxy and fluorophenyl groups, along with the benzoxazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN2O3/c22-13-5-8-15(9-6-13)27-12-20(26)24-14-7-10-19-18(11-14)25-21(28-19)16-3-1-2-4-17(16)23/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNKBUXDYRMKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

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